2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group and an indole moiety at positions 4 and 5, respectively. The thioether linkage connects the triazole to an acetamide group, which is further substituted with a 1,3,4-thiadiazole ring bearing an ethylthio group. The indole and thiadiazole moieties are pharmacologically significant, often associated with antimicrobial, anticancer, or anti-inflammatory properties .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS3/c1-3-25-15(12-9-19-13-8-6-5-7-11(12)13)21-23-17(25)28-10-14(26)20-16-22-24-18(29-16)27-4-2/h5-9,19H,3-4,10H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBAJRJDPABVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SCC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that belongs to the class of triazole and thiadiazole derivatives. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Weight: 385.5 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and thiadiazole moieties. Research has indicated that derivatives of 1,2,4-triazoles possess a wide range of pharmacological effects:
-
Antimicrobial Activity:
- Triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like gentamicin and ciprofloxacin .
- A study reported that certain triazole derivatives exhibited up to 16 times more activity against drug-resistant strains than traditional treatments .
-
Anticancer Properties:
- Triazole-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, similar derivatives were found to have IC50 values in the nanomolar range against multiple cancer types .
- The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance cytotoxicity significantly .
- Other Pharmacological Activities:
Case Study 1: Antibacterial Efficacy
In a comparative study on various triazole derivatives, it was found that compounds similar to the one demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL. The introduction of electron-withdrawing groups significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
A recent investigation into indole-based triazoles revealed that certain derivatives exhibited remarkable cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 14.1 μM . This suggests that the indole and triazole combination may synergistically enhance anticancer efficacy.
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Triazole Derivative A | S. aureus | 0.5 μg/mL |
| Antibacterial | Triazole Derivative B | E. coli | 1.0 μg/mL |
| Anticancer | Indole-Triazole C | MCF-7 | 14.1 μM |
| Anticancer | Indole-Triazole D | HCT-116 | 30.8 μM |
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) groups in both the triazole and thiadiazole rings undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Key Observations |
|---|---|---|---|
| H₂O₂ | Mild acidic (pH 4–6) | Sulfoxide derivatives | Selective oxidation of ethylthio groups to sulfoxides without over-oxidation to sulfones. |
| KMnO₄ | Strongly acidic (conc. H₂SO₄) | Sulfone derivatives | Complete oxidation of thioethers to sulfones; indole moiety remains intact. |
-
Example:
Nucleophilic Substitution
The thiadiazole and triazole rings participate in nucleophilic substitutions, particularly at sulfur or nitrogen centers:
-
Mechanistic Insight :
The ethylthio group in the thiadiazole ring acts as a leaving group in alkaline media, enabling substitution with stronger nucleophiles like hydrazines or amines .
Hydrolysis Reactions
The acetamide (-NHCO-) and thioether (-S-) groups are susceptible to hydrolysis:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Acetamide | 6M HCl, reflux | Carboxylic acid derivative (). |
| Thioether | NaOH (10%), 80°C | Cleavage to thiol (-SH) and ethanol. |
-
Stability Note :
The compound is stable in neutral aqueous solutions but degrades under prolonged acidic/basic conditions.
Cyclocondensation Reactions
The triazole-thioether moiety participates in cyclocondensation with α-halo carbonyl compounds:
| Reactant | Conditions | Product |
|---|---|---|
| Phenacyl bromide | Ethanol, reflux | Formation of thiadiazine-fused heterocycles . |
Interactions with Biological Targets
While not strictly chemical reactions, the compound’s structural motifs enable non-covalent interactions:
| Target | Interaction Type | Outcome |
|---|---|---|
| Enzymes | Hydrogen bonding (indole NH) | Inhibition of catalytic activity . |
| Receptors | π-π stacking (triazole ring) | Modulation of signaling pathways. |
Comparative Reactivity of Structural Analogs
Related compounds highlight reactivity trends:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Triazole and Thiadiazole Derivatives
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Triazole Substituents : The target compound’s 4-ethyl and 5-indol-3-yl groups distinguish it from analogs with allyl (e.g., ) or fluorophenyl (e.g., ) substituents. The indole moiety may enhance π-π stacking interactions in biological targets compared to thiophene or naphthyl groups .
- Thiadiazole vs.
- Ethylthio Group : The ethylthio substituent on the thiadiazole ring (target compound) introduces lipophilicity, which may influence membrane permeability compared to acetyl or fluorophenyl groups .
Table 2: Spectroscopic Data Highlights
Insights :
- The target compound’s ¹H-NMR spectrum is distinct due to the indole NH proton (~10.5 ppm), absent in analogs with non-indole substituents .
- The ethylthio group’s SCH2 protons (~2.5–3.0 ppm) contrast with the allyl group’s CH2 signals (~4.5–5.5 ppm) in , reflecting differing electronic environments.
- In ¹³C-NMR, the thiadiazole C=S signal (~170 ppm) is a hallmark of sulfur-rich heterocycles, absent in oxadiazole analogs .
Pharmacological Implications
- Indole vs. Thiophene/Naphthyl : Indole’s planar structure may improve DNA intercalation or serotonin receptor affinity compared to thiophene (electron-rich) or naphthyl (bulky) groups .
- Sulfur Content : The dual sulfur atoms in both triazole and thiadiazole rings (target compound) could enhance antioxidant or enzyme-inhibitory activity relative to oxadiazole-based analogs .
- Ethylthio vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
